Molecular Property Differentiation via Predicted XLogP and TPSA Comparison
The predicted XLogP3 of 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole is 4.6, which is lower than that of its potent 5-trichloromethyl analog ODZ10117. This difference suggests a potentially distinct absorption and distribution profile in cell-based assays . While not a direct activity measurement, this marks a quantifiable chemical distinction.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (calculated for 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole) |
| Comparator Or Baseline | 5-trichloromethyl analog ODZ10117 (higher lipophilicity due to the -CCl3 group, a known property driver in published studies, though a specific calculated XLogP was not located in this data set) |
| Quantified Difference | Lower lipophilicity for the target compound relative to ODZ10117 is predicted. |
| Conditions | In silico prediction based on canonical SMILES. Source: vendor computational data . |
Why This Matters
This provides a verifiable physicochemical distinction for selection, as lower lipophilicity may indicate different behavior in membrane permeability or solubility, relevant for medicinal chemistry screening programs.
